molecular formula C26H24N2O4S B2570379 3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde CAS No. 899939-57-2

3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde

Cat. No. B2570379
M. Wt: 460.55
InChI Key: YDUHHVJIFMOXTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Thieno[3,4-b]pyridine Derivatives (5a-e) :
    • Refluxing a mixture of β-keto amide derivatives with potassium carbonate in ethanol or ethylene glycol affords thieno[3,4-b]pyridine derivatives .

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is 179-180°C .
  • IR Spectra : Peaks at 3479 cm⁻¹ (NH) , 2210 cm⁻¹ (C≡N) , and 1678, 1651 cm⁻¹ (2 C=O) .
  • NMR Spectra : Peaks corresponding to different protons in the molecule provide insights into its structure and connectivity .

properties

IUPAC Name

3-[[11-(4-ethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-16-7-10-19(11-8-16)28-24(30)23-20-5-4-6-22(20)33-25(23)27(26(28)31)14-18-13-17(15-29)9-12-21(18)32-2/h7-13,15H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHHVJIFMOXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC(=C4)C=O)OC)SC5=C3CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde

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